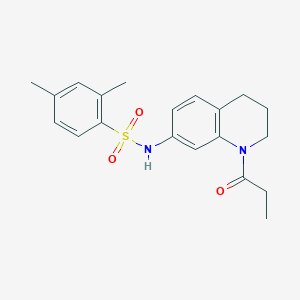

2,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide

Description

2,4-Dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a propanoyl group at the 1-position and a 2,4-dimethylbenzene sulfonamide moiety at the 7-position. This compound is structurally tailored to modulate biological interactions, particularly with enzymes such as carbonic anhydrases (CAs), which are implicated in various physiological and pathological processes . Its molecular formula is C₂₀H₂₄N₂O₃S, with a molecular weight of 372.48 g/mol .

Properties

IUPAC Name |

2,4-dimethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-4-20(23)22-11-5-6-16-8-9-17(13-18(16)22)21-26(24,25)19-10-7-14(2)12-15(19)3/h7-10,12-13,21H,4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUKXGZBYOTKFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

2,4-Dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antibacterial and anti-inflammatory properties. The unique structural features of this compound include a sulfonamide group attached to a benzene ring and a propanoyl group linked to a tetrahydroquinoline moiety.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 372.5 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C20H24N2O3S |

| Molecular Weight | 372.5 g/mol |

| CAS Number | 946290-58-0 |

Antibacterial Properties

Research indicates that sulfonamides are known for their antibacterial activity. This activity is primarily attributed to their ability to inhibit bacterial folate synthesis by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase. The specific activity of this compound against various bacterial strains has not been extensively documented in current literature; however, its structural similarities to other effective sulfonamides suggest potential efficacy.

Anti-inflammatory Activity

The compound's sulfonamide group may also confer anti-inflammatory properties. Studies on related compounds have shown that benzenesulfonamides can modulate inflammatory responses through various mechanisms, including inhibition of pro-inflammatory cytokines and modulation of immune cell activity. For example, derivatives of benzenesulfonamide have been shown to decrease perfusion pressure and coronary resistance in isolated rat heart models, indicating a potential cardiovascular protective effect .

In Vitro Studies

In vitro studies have demonstrated the cytotoxic potential of related benzenesulfonamide compounds against various cancer cell lines. For instance, one study assessed the effects of benzenesulfonamide derivatives on U87 glioblastoma cells and found significant growth inhibition at concentrations around 100 µM . Although specific data on this compound is limited, the trends observed in these studies suggest that it may exhibit similar cytotoxic effects.

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Theoretical models using software such as SwissADME have been employed to predict absorption, distribution, metabolism, and excretion (ADME) parameters for related compounds . These models can provide insights into the bioavailability and systemic effects of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 2,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide and analogous sulfonamide derivatives:

Structural and Functional Insights :

Substituent Effects on Enzyme Binding: The 2,4-dimethyl substituent in the target compound may enhance hydrophobic interactions with CA active sites compared to 4-ethoxy (G512-0215) or 4-fluoro-2-methyl (G512-0390) derivatives. The propanoyl group on the tetrahydroquinoline (THQ) ring distinguishes the target compound from simpler analogs like Compound 24, which lacks this acyl moiety. Propanoyl substitution likely improves membrane permeability and metabolic stability .

Physicochemical Properties :

- The melting point of Compound 24 (236–237°C) suggests moderate crystallinity, a trait influenced by hydrogen-bonding capacity of the sulfonamide group. The target compound’s melting point is unreported but may differ due to its bulkier 2,4-dimethylbenzene substituent .

- Molecular weight variations (e.g., 372.48 vs. 402.51 g/mol for G512-0215) correlate with solubility trends. Heavier compounds with hydrophobic substituents (e.g., ethoxy) may exhibit reduced aqueous solubility .

Biological Activity: While direct data for the target compound are unavailable, analogs like Compound 21 (2-((2,3-dimethylphenyl)amino)-N-(2-oxo-THQ-7-yl)benzamide) and Compound 24 show CA inhibitory activity. The 2,4-dimethyl substitution in the target compound may mimic the steric effects of 2,3-dimethylphenyl groups in Compound 21, which demonstrated moderate CA I/II inhibition (IC₅₀: 120–350 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.